molecular formula C15H27ClN2O3 B7932010 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7932010
M. Wt: 318.84 g/mol
InChI Key: WJZPXQIXMMWSPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)8-16)10-12-6-7-17(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZPXQIXMMWSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidine

The tert-butyl carbamate group is introduced early to protect the pyrrolidine nitrogen, ensuring regioselectivity in downstream reactions. A representative protocol involves:

  • Starting material : 3-Aminomethyl-pyrrolidine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 12–24 hours.

Yield : ~85–90% (isolated as white crystalline solid).

Method A: Reductive Amination

  • Substrate : Boc-protected 3-aminomethyl-pyrrolidine

  • Reagents : Isopropyl ketone (e.g., acetone), sodium cyanoborohydride (NaBH₃CN), methanol

  • Conditions : pH 4–5 (acetic acid buffer), 24 hours.

Yield : 70–75%.

Method B: Alkylation

  • Substrate : Boc-protected 3-aminomethyl-pyrrolidine

  • Reagents : 2-Bromopropane, potassium carbonate (K₂CO₃), acetonitrile

  • Conditions : Reflux (80°C), 8–12 hours.

Yield : 65–70%.

Chloroacetylation

The final step involves chloroacetyl chloride under nucleophilic acyl substitution:

  • Substrate : Boc-protected isopropylamino-pyrrolidine

  • Reagents : Chloroacetyl chloride, TEA, dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4–6 hours.

Key Considerations :

  • Excess TEA (2.5 equiv.) minimizes diacylation byproducts.

  • Reaction monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:2).

Yield : 80–85% (after silica gel chromatography).

Alternative Synthetic Routes

Solid-Phase Synthesis (Patent WO2006114401A2)

A patented method employs resin-bound intermediates for scalability:

  • Resin : Wang resin functionalized with pyrrolidine

  • Steps : Sequential Boc protection, isopropylamine coupling (HATU/DIPEA), and on-resin chloroacetylation.

  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1), 2 hours.

Advantages :

  • Reduced purification steps

  • High purity (>95%).

Catalytic Hydrogenation (Source )

For stereoselective synthesis, catalytic hydrogenation is applied:

  • Substrate : Boc-protected 3-(propan-2-ylideneamino)pyrrolidine

  • Catalyst : Platinum oxide (PtO₂), methanol

  • Conditions : H₂ atmosphere (1 atm), 18 hours.

Outcome :

  • Stereochemical control : >99% enantiomeric excess (ee).

  • Yield : 53%.

Data Tables

Table 1. Comparative Analysis of Chloroacetylation Methods

MethodReagentsSolventYield (%)Purity (%)
StandardChloroacetyl chlorideDCM80–8598
Solid-PhaseChloroacetyl chlorideDMF7595
CatalyticPtO₂/H₂MeOH5399

Table 2. Optimization of Reductive Amination

ParameterOptimal ValueImpact on Yield
pH4.5Maximizes imine formation
Temperature25°CPrevents over-reduction
NaBH₃CN (equiv.)1.2Minimizes side reactions

Critical Challenges and Solutions

  • Stereochemical Purity : Use of chiral auxiliaries (e.g., (R)-BINOL) during alkylation improves ee to >98%.

  • Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane gradient) effectively removes diacylated impurities.

  • Scale-Up Limitations : Solid-phase synthesis reduces solvent use by 40% compared to solution-phase methods.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk Boc₂O reduces raw material costs by 30%.

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) achieve 90% recycling.

Mechanism of Action

The mechanism of action of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrrolidine ring and isopropyl-amino group can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1353963-65-1
  • Molecular Formula : C₁₅H₂₇ClN₂O₃
  • Molecular Weight : 318.84 g/mol
  • Structure: Features a pyrrolidine ring with a tert-butyl ester at position 1 and a [(2-chloro-acetyl)-isopropyl-amino]methyl substituent at position 3 .

Key Properties :

  • XLogP3 : 2.4 (moderate lipophilicity)
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 6 (suggesting conformational flexibility)
  • Topological Polar Surface Area (TPSA) : 49.8 Ų

Applications : Though discontinued commercially , its structure implies utility as an intermediate in drug discovery, particularly for CNS targets (e.g., nicotinic acetylcholine receptors) due to similarities to compounds in .

Comparison with Structurally Similar Compounds

2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS No.: Not explicitly provided (Ref: 10-F081421)
  • Key Differences: Substituent: Ethyl group replaces isopropyl on the amino moiety. Impact:
  • Lipophilicity : Lower XLogP3 compared to the isopropyl variant due to reduced alkyl chain length.
  • Steric Effects : Smaller ethyl group may enhance binding pocket accessibility in biological targets.
  • Synthetic Utility : Ethyl groups are easier to introduce but may offer less metabolic stability than bulkier isopropyl groups .

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS No.: Not explicitly provided (Ref: 10-F543631)
  • Key Differences :
    • Substituent : Cyclopropyl group replaces isopropyl.
    • Impact :
  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, enhancing half-life .

2-[(CarboxyMethyl-cyclopropyl-amino)-Methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS No.: 1353943-56-2
  • Molecular Formula : C₁₅H₂₆N₂O₄
  • Key Differences :
    • Functional Group : Carboxymethyl replaces chloroacetyl.
    • Impact :
  • Solubility : Carboxylic acid increases polarity (XLogP3 = -0.4 vs. 2.4), enhancing aqueous solubility.
  • Reactivity : Carboxymethyl enables hydrogen bonding and ionic interactions, contrasting with the electrophilic chloroacetyl group .

Pyrrolidine-1-carboxylic acid tert-butyl ester derivatives with aromatic substituents

  • Example: 3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester () .
  • Key Differences: Substituent: Aromatic 2-methoxy-phenylamino group replaces chloroacetyl-isopropyl. Impact:
  • Electronic Effects : Methoxy group donates electrons via resonance, altering electronic distribution.
  • Biological Activity : Aromatic amines may engage in π-π stacking with receptors, differing from the electrophilic interactions of chloroacetyl .

Lipophilicity and Permeability

  • The chloroacetyl-isopropyl compound’s XLogP3 (2.4) suggests moderate membrane permeability, suitable for blood-brain barrier penetration. In contrast, carboxymethyl analogs (XLogP3 = -0.4) may require prodrug strategies for CNS delivery .

Reactivity and Metabolic Pathways

  • tert-Butyl Ester : Hydrolyzed in vivo to carboxylic acids, altering solubility and target engagement .

Structural Flexibility vs. Rigidity

    Biological Activity

    3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

    • Molecular Formula : C15H27ClN2O3
    • Molecular Weight : 318.84 g/mol
    • CAS Number : 1353963-65-1

    The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloroacetyl group suggests potential reactivity with nucleophiles, which could lead to modulation of enzyme activities or receptor interactions.

    Antimicrobial Properties

    Studies have indicated that pyrrolidine derivatives exhibit antimicrobial activity. The specific compound has shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.

    Enzyme Inhibition

    The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to potentially interfere with enzyme-substrate interactions, thereby modulating metabolic processes.

    Cytotoxicity and Anticancer Activity

    Preliminary investigations into the cytotoxic effects of this compound have revealed that it can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of intrinsic apoptotic pathways, which are crucial for regulating cell death in cancer therapy.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReferences
    AntimicrobialEffective against Gram-positive bacteria ,
    Enzyme InhibitionPotential inhibition of key metabolic enzymes,
    CytotoxicityInduces apoptosis in various cancer cell lines ,

    Case Study: Anticancer Activity

    A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyrrolidine derivatives. The results demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by triggering apoptotic pathways and disrupting cellular signaling involved in proliferation .

    Scientific Research Applications

    Modulation of Chemokine Receptors

    Research indicates that derivatives of 3-aminopyrrolidine, including the compound , can act as modulators of chemokine receptors. These receptors play crucial roles in immune responses and inflammation, making this compound potentially useful in developing treatments for inflammatory diseases and conditions associated with immune dysregulation .

    Orexin Receptor Agonists

    The compound has been investigated as part of a class of 3-amino pyrrolidine derivatives that serve as agonists for orexin receptors. Orexin receptors are implicated in regulating sleep-wake cycles and appetite, suggesting that this compound could be explored for therapeutic applications in sleep disorders and obesity management .

    Case Study: Anti-inflammatory Effects

    A study evaluated the anti-inflammatory properties of related pyrrolidine compounds. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in immune cells, indicating potential use in treating chronic inflammatory conditions . The specific role of 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester in such effects remains to be fully elucidated but suggests a promising avenue for further research.

    Synthesis and Derivatives

    The synthesis of this compound typically involves coupling reactions between 3-aminopyrrolidine derivatives and chloroacetylated substrates using coupling agents like EDC or BOP. This method allows for the introduction of various substituents that can modulate biological activity, enhancing its potential applications in drug development .

    Drug Development

    Given its structural features and preliminary biological activities, further research into this compound could lead to the development of new therapeutics targeting chemokine and orexin receptors.

    Structure-Activity Relationship Studies

    Exploring the structure-activity relationships (SAR) by modifying different components of the molecule could help identify more potent analogs with improved pharmacological profiles.

    Q & A

    Basic Research Questions

    Q. What are the critical steps in synthesizing tert-butyl ester derivatives of pyrrolidine-based compounds, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves activating a carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by esterification with tert-butyl alcohol in the presence of a base like triethylamine . Key optimizations include:

    • Temperature Control : Maintaining 0–20°C during acid chloride formation to prevent side reactions.
    • Purification : Using column chromatography to isolate intermediates.
    • Yield Improvement : Adjusting stoichiometric ratios of tert-butyl alcohol to acid chloride (e.g., 1.2:1) to favor ester formation.

    Q. How can researchers confirm the structural integrity of intermediates during multi-step synthesis?

    • Methodological Answer :

    • Spectroscopic Techniques : Use 1H^1H-NMR to verify tert-butyl group integration (9H singlet at ~1.4 ppm) and pyrrolidine ring protons (multiplet signals between 1.8–3.5 ppm).
    • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% required for downstream reactions).
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+ for intermediates) .

    Q. What safety protocols are essential when handling chloroacetyl derivatives?

    • Methodological Answer :

    • Ventilation : Use fume hoods to mitigate exposure to volatile reagents (e.g., thionyl chloride).
    • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive agents.
    • First Aid : Immediate flushing with water for 15 minutes upon exposure, followed by medical consultation .

    Advanced Research Questions

    Q. How can palladium-catalyzed reductive cyclization be applied to synthesize N-heterocycles from nitroarenes/nitroalkenes precursors?

    • Methodological Answer :

    • Catalytic System : Use Pd(OAc)2_2 with XPhos ligand in tert-butyl alcohol at 40–100°C under inert atmosphere .
    • CO Surrogates : Formic acid derivatives (e.g., ammonium formate) generate CO in situ for reductive steps.
    • Challenges : Competing side reactions (e.g., over-reduction) require precise control of H2_2 pressure (1–3 atm) .

    Q. What strategies resolve contradictions in reaction yields reported for similar synthetic routes?

    • Methodological Answer :

    • Statistical Analysis : Compare datasets using ANOVA to identify variables (e.g., temperature, catalyst loading) with significant impact.
    • Reproducibility Checks : Replicate literature procedures with controlled variables (e.g., anhydrous solvents).
    • Advanced Characterization : In situ IR or Raman spectroscopy to monitor reaction progress and detect intermediates .

    Q. How do steric and electronic effects influence the reactivity of tert-butyl-protected pyrrolidine derivatives in cross-coupling reactions?

    • Methodological Answer :

    • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the carbonyl carbon, favoring electrophilic substitutions at the pyrrolidine nitrogen.
    • Electronic Effects : Electron-withdrawing chloroacetyl groups enhance electrophilicity, facilitating SN2 reactions with amines.
    • Case Study : In Pd-catalyzed couplings, tert-butyl esters stabilize transition states, improving regioselectivity .

    Q. What computational tools aid in predicting solubility and stability of tert-butyl esters under varying pH conditions?

    • Methodological Answer :

    • Software : Use Advanced Chemistry Development (ACD/Labs) to calculate logP (hydrophobicity) and pKa (e.g., predicted pKa = 3.8 for the carboxylic acid group).
    • Molecular Dynamics (MD) : Simulate solvent interactions to optimize storage conditions (e.g., -20°C in anhydrous DMSO) .

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